molecular formula C15H13NO2 B3191164 ethyl 1H-benzo[g]indole-2-carboxylate CAS No. 52280-53-2

ethyl 1H-benzo[g]indole-2-carboxylate

Cat. No. B3191164
CAS RN: 52280-53-2
M. Wt: 239.27 g/mol
InChI Key: ODTIDPYRGLDBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1H-benzo[g]indole-2-carboxylate, also known as Ethyl indole-2-carboxylate, is a heterocyclic compound . It is used as a reactant for the preparation of various biologically active compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .


Synthesis Analysis

The synthesis of ethyl 1H-benzo[g]indole-2-carboxylate involves the formation of ethyl N-alkylated indol-2-carboxylates . This process is confirmed by the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds .


Molecular Structure Analysis

The molecular structure of ethyl 1H-benzo[g]indole-2-carboxylate forms a hydrogen-bonded dimer . The hydrogen bonding occurs between N atoms of the indole ring and the keto oxygen atoms .


Chemical Reactions Analysis

Ethyl 1H-benzo[g]indole-2-carboxylate is used as a reactant in the preparation of various compounds. For instance, it is used in the synthesis of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .


Physical And Chemical Properties Analysis

Ethyl 1H-benzo[g]indole-2-carboxylate has an empirical formula of C11H11NO2 and a molecular weight of 189.21 . It has a melting point of 122-125 °C .

Safety and Hazards

Ethyl 1H-benzo[g]indole-2-carboxylate is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the synthesis and application of ethyl 1H-benzo[g]indole-2-carboxylate and its derivatives.

properties

IUPAC Name

ethyl 1H-benzo[g]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)16-13/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTIDPYRGLDBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548608
Record name Ethyl 1H-benzo[g]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-benzo[g]indole-2-carboxylate

CAS RN

52280-53-2
Record name Ethyl 1H-benzo[g]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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